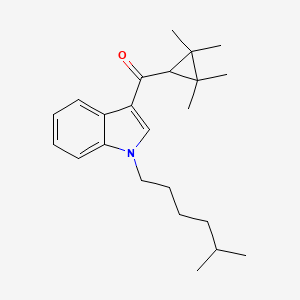
Simvastatin Acid-d3 Ammonium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stable isotope labeled (deuterated) internal standard for Simvastatin metabolite
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile and Therapeutic Potential
Simvastatin, including its variant Simvastatin Acid-d3 Ammonium Salt, is primarily recognized for its cholesterol-lowering capabilities, acting as an HMG-CoA reductase inhibitor. It functions by decreasing cholesterol synthesis and increasing low-density lipoprotein (LDL) catabolism through heightened LDL receptor activity. Beyond its lipid-modifying actions, simvastatin has demonstrated potential in other therapeutic areas:
Osteoporosis and Fracture Healing :
- Simvastatin has been identified to influence bone metabolism positively. It induces osteoinduction by enhancing osteoblast activity and differentiation while concurrently reducing osteoclastogenesis. This dual action suggests simvastatin's potential efficacy in treating osteoporosis and aiding fracture repair. The results across various in vivo studies, however, are mixed, primarily due to differences in the route of administration, dose, dosage, and carrier type. Notably, local delivery of Simvastatin through controlled drug delivery systems, particularly at lower doses and dosages than the systemic route, appears to be a promising option in fracture healing (Moshiri, Sharifi, & Oryan, 2016).
Potential for Chronic Lung Disease Treatment :
- Simvastatin has been found to possess anti-inflammatory, anti-oxidant, and muco-inhibitory properties. These pharmacological actions may be beneficial in treating chronic airway diseases. The proposition of using inhaled Simvastatin formulations for localized treatment of lung diseases, where inflammation and oxidative stress production are present, is gaining attention. Such a treatment approach could leverage the rapid onset of action, low systemic side effect profile, and improved physico-chemical stability of the drug (Tulbah, Ong, Colombo, Young, & Traini, 2016).
Bone Regeneration via Scaffold Integration :
- Simvastatin embedded into poly(lactic-co-glycolic acid) (PLGA)-based scaffolds has shown to stimulate bone regeneration in preclinical models. This application is particularly relevant in the regeneration of critical-sized bone defects. The studies suggest that lower doses of simvastatin can consistently promote preclinical bone regeneration, although further research is needed to establish the ideal pharmacological dose (Magini, Matos, Curtarelli, Sordi, Magrin, Flores‐Mir, Gruber, & Cruz, 2022).
Antimicrobial Resistance and Infection Control :
- Simvastatin has been noted for its antimicrobial properties against various oral microorganisms, offering a potential supplementary benefit for individuals prescribed statins for cardiovascular diseases. The medication exhibits antiviral properties against viruses like human cytomegalovirus, hepatitis B and C, and antifungal properties against fungi such as Candida albicans. Its potential as a 'swish and swallow' medication in treating infectious oral diseases is an intriguing area of study (Ting, Whitaker, & Albandar, 2016).
Eigenschaften
Produktname |
Simvastatin Acid-d3 Ammonium Salt |
|---|---|
Molekularformel |
C25H36D3O6.NH4 |
Molekulargewicht |
456.63 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



